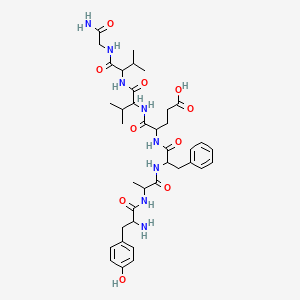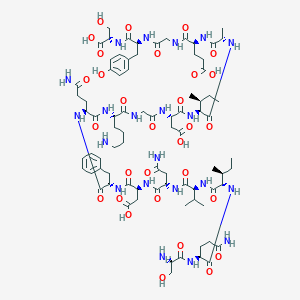
Unii-blm5wgp750
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Unii-blm5wgp750 involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
Unii-blm5wgp750, being a protein, undergoes various biochemical reactions rather than traditional chemical reactions. These include:
Oxidation: The protein can undergo oxidation, particularly at methionine and cysteine residues, which can affect its stability and function.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups, altering its tertiary structure.
Substitution: Amino acid residues within the protein can be substituted through site-directed mutagenesis to study the effects on its function.
Scientific Research Applications
Unii-blm5wgp750 has several scientific research applications:
Chemistry: It is used as a model protein to study protein folding, stability, and interactions.
Biology: It serves as a tool to investigate T-cell responses and immune system functioning.
Medicine: It is utilized in vaccine development, particularly in designing vaccines that elicit strong T-cell responses.
Industry: The protein is used in the production of diagnostic kits and as a standard in various assays.
Mechanism of Action
The mechanism of action of Unii-blm5wgp750 involves its recognition by T-cells. The protein is processed by antigen-presenting cells and presented on the cell surface in conjunction with major histocompatibility complex molecules. This complex is recognized by T-cell receptors, leading to T-cell activation and an immune response. The molecular targets include T-cell receptors and major histocompatibility complex molecules .
Comparison with Similar Compounds
Unii-blm5wgp750 can be compared with other vaccine antigens such as:
IR-501: Another T-cell antigen used in vaccine development.
Properties
CAS No. |
182082-01-5 |
|---|---|
Molecular Formula |
C81H123N21O30 |
Molecular Weight |
1871.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H123N21O30/c1-8-39(5)65(79(129)89-41(7)67(117)92-47(24-27-61(111)112)70(120)88-34-59(109)90-50(30-43-18-20-44(105)21-19-43)73(123)99-55(37-104)81(131)132)102-77(127)53(32-62(113)114)91-60(110)35-87-69(119)46(17-13-14-28-82)94-71(121)48(22-25-56(84)106)95-74(124)51(29-42-15-11-10-12-16-42)96-76(126)54(33-63(115)116)97-75(125)52(31-58(86)108)98-78(128)64(38(3)4)100-80(130)66(40(6)9-2)101-72(122)49(23-26-57(85)107)93-68(118)45(83)36-103/h10-12,15-16,18-21,38-41,45-55,64-66,103-105H,8-9,13-14,17,22-37,82-83H2,1-7H3,(H2,84,106)(H2,85,107)(H2,86,108)(H,87,119)(H,88,120)(H,89,129)(H,90,109)(H,91,110)(H,92,117)(H,93,118)(H,94,121)(H,95,124)(H,96,126)(H,97,125)(H,98,128)(H,99,123)(H,100,130)(H,101,122)(H,102,127)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-/m0/s1 |
InChI Key |
JIHUMPCYPNHMAS-DVRCXXCLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


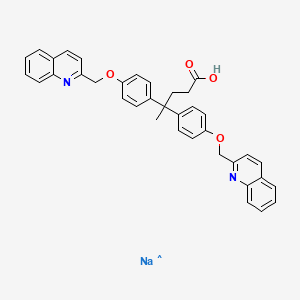
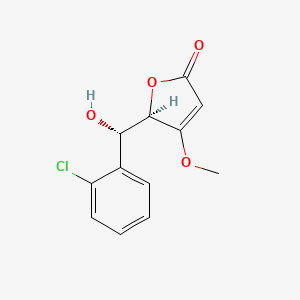
![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)
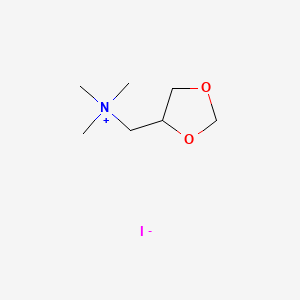
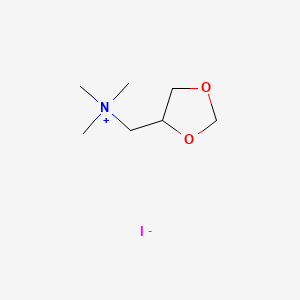
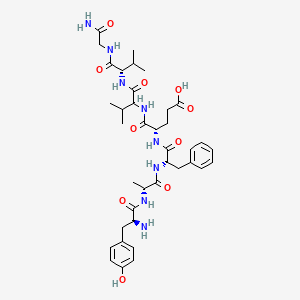
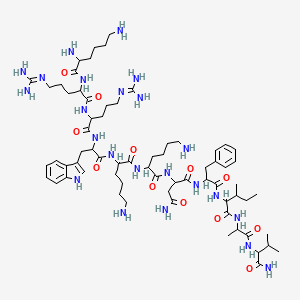
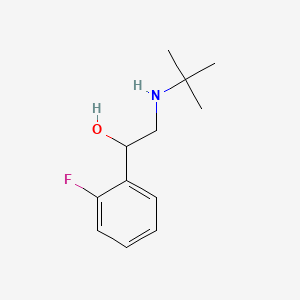
![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)
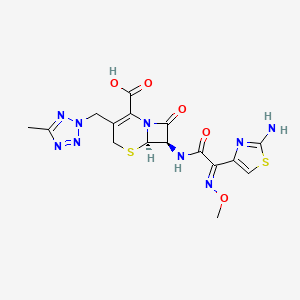
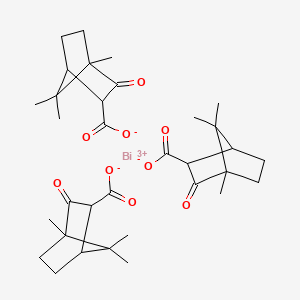
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10784533.png)
